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FAUC 3019 Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction
FAUC 3019 is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound that

specifically targets Exportin 1 (XPO1/CRM1).[1][2] XPO1 is a key nuclear export protein

responsible for transporting numerous tumor suppressor proteins (TSPs), cell cycle regulators,

and oncogene mRNAs from the nucleus to the cytoplasm.[1][3] In many cancer types, XPO1 is

overexpressed, leading to the mislocalization and functional inactivation of these critical anti-

cancer proteins, thereby promoting cancer cell growth and survival.[1][3] FAUC 3019 covalently

binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, blocking its

function.[1][4] This inhibition leads to the nuclear retention and accumulation of TSPs (e.g.,

p53, p21, IκB), restoring their tumor-suppressive activities, which in turn leads to cell cycle

arrest and apoptosis in malignant cells, while largely sparing normal cells.[2][4][5]

Dosage and Administration in Clinical Settings
FAUC 3019 is administered orally. The following tables summarize established dosage

guidelines from clinical trials for various hematological malignancies. Prophylactic treatment

with anti-nausea agents (e.g., 5-HT3 antagonists) is recommended.[6][7] Patients should also

be advised to maintain adequate hydration and caloric intake.[8][9]
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Table 1: FAUC 3019 Dosing for Multiple Myeloma (MM)

Combination
Regimen

Patient
Population

FAUC 3019
Dosage

Schedule
Reference
Regimen

With Bortezomib

and

Dexamethasone

(SVd)

Adults with MM

after at least 1

prior therapy.

100 mg orally

once weekly

Day 1 of each

week.

Bortezomib 1.3

mg/m²

subcutaneously

once weekly

(Days 1, 8, 15,

22 of a 35-day

cycle);

Dexamethasone

20 mg orally

twice weekly

(Days 1, 2, 8, 9,

15, 16, 22, 23).

[6][10]

With

Dexamethasone

(Sd)

Adults with

relapsed or

refractory MM

after at least 4

prior therapies.

80 mg orally on

Days 1 and 3 of

each week

Twice weekly.

Dexamethasone

20 mg orally with

each FAUC 3019

dose.[6][8]

Table 2: FAUC 3019 Dosing for Diffuse Large B-cell Lymphoma (DLBCL)

Combination
Regimen

Patient Population FAUC 3019 Dosage Schedule

Monotherapy

Adults with relapsed

or refractory DLBCL

after at least 2 lines of

systemic therapy.

60 mg orally on Days

1 and 3 of each week
Twice weekly.[6][8]

Table 3: Recommended Dose Reductions for Adverse Reactions
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Indication Starting Dose
First
Reduction

Second
Reduction

Third
Reduction

MM (with

Bortezomib/Dex)

100 mg once

weekly

80 mg once

weekly

60 mg once

weekly

40 mg once

weekly[6][10]

MM (with Dex)

80 mg twice

weekly (160

mg/week)

100 mg once

weekly

80 mg once

weekly

60 mg once

weekly[6][10]

DLBCL

60 mg twice

weekly (120

mg/week)

40 mg twice

weekly (80

mg/week)

60 mg once

weekly

40 mg once

weekly[6]

Signaling Pathway
FAUC 3019's primary mechanism of action is the inhibition of XPO1-mediated nuclear export.

This restores the nuclear localization and function of key tumor suppressor proteins and growth

regulators.
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Caption: Mechanism of action of FAUC 3019.
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Experimental Protocols
In Vitro Cell Viability Assay (MTT/CellTiter-Glo®)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of FAUC
3019 in cancer cell lines.

Workflow Diagram
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Caption: Workflow for an in vitro cell viability assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1672301?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Cell Seeding: Plate cancer cells (e.g., MM.1S, Z138) in 96-well plates at a density of 1 x 10⁴

cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5%

CO₂.[11]

Drug Preparation: Prepare a stock solution of FAUC 3019 in DMSO. Perform serial dilutions

in the appropriate cell culture medium to achieve the desired final concentrations (e.g.,

ranging from 0.625 µM to 40 µM).[11] Prepare a vehicle control (DMSO) at the same final

concentration as the highest drug concentration.

Treatment: Remove the overnight culture medium from the cells and add 100 µL of the

medium containing the various concentrations of FAUC 3019 or vehicle control.[12]

Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[12][13]

Viability Assessment:

For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 1-4

hours. Carefully remove the medium and dissolve the formazan crystals in 100 µL of

DMSO.[11]

For CellTiter-Glo® assay: Add the luminescent cell viability reagent to each well according

to the manufacturer's protocol.[12][14]

Data Acquisition: Measure the absorbance (MTT) at a specific wavelength (e.g., 570 nm) or

luminescence (CellTiter-Glo®) using a plate reader.[11][12]

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control

cells. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve using

appropriate software (e.g., GraphPad Prism).[12]

In Vivo Xenograft Tumor Model
This protocol is used to evaluate the anti-tumor efficacy of FAUC 3019 in an animal model.

Methodology:
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Cell Implantation: Subcutaneously implant a specified number of cancer cells (e.g., 5-10 x

10⁶ cells) into the flanks of immunocompromised mice (e.g., athymic nude or NSG mice).[5]

[12]

Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-250 mm³).[5][12][15]

Randomization and Treatment: Randomize mice into treatment and vehicle control groups.

Administer FAUC 3019 orally at a specified dose and schedule (e.g., 10-20 mg/kg, three

times a week). The control group receives the vehicle solution.[16][17]

Efficacy Assessment:

Monitor tumor volume regularly (e.g., twice weekly) using caliper measurements (Volume

= (length x width²)/2).

Monitor animal body weight and overall health as indicators of toxicity.[12]

Pharmacodynamic Studies (Optional): At the end of the study, harvest tumors for biomarker

analysis. This can include:

Immunohistochemistry (IHC): To assess the nuclear localization of TSPs (e.g., p53, p21)

and proliferation markers (e.g., Ki-67).[16][17]

Western Blot: To analyze changes in protein expression levels of key targets (e.g., XPO1,

c-Myc, Cyclin B1).[15]

TUNEL Assay: To quantify the level of apoptosis induced by the treatment.[18]

Table 4: Example Dosing from Preclinical Xenograft Studies
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Cancer
Model

Mouse
Strain

FAUC 3019
Dose

Administrat
ion Route

Schedule Reference

Alveolar Soft

Part Sarcoma
-

10 or 20

mg/kg
Oral

3 times

weekly
[16]

Thymic

Epithelial

Tumors

Athymic

Nude

10 or 15

mg/kg
Oral

3 times

weekly for 2

weeks

[17]

Anaplastic

Thyroid

Carcinoma

NSG 10 mg/kg Oral

3 times

weekly for 4

weeks

[15]

Mantle Cell

Lymphoma

(Z138)

Nude
5, 10, 15, or

20 mg/kg
Oral Single dose [5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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